4-(Methylthio)butanal
Overview
Description
4-(Methylthio)butanal is an organic compound belonging to the class of alpha-hydrogen aldehydes. It is characterized by the presence of a methylthio group attached to the fourth carbon of a butanal chain. This compound is known for its distinctive cabbage and garlic-like odor and is used in various applications, particularly in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butanal can be synthesized through several methods. One common approach involves the reaction of butanal with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methylthio group to the butanal chain .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of butanal and methylthiol into the reactor, where they react in the presence of a catalyst. The reaction mixture is then subjected to purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Methylthio)butanoic acid.
Reduction: It can be reduced to form 4-(Methylthio)butanol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Methylthio)butanoic acid.
Reduction: 4-(Methylthio)butanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Methylthio)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry to impart a distinctive aroma to products
Mechanism of Action
The mechanism of action of 4-(Methylthio)butanal involves its interaction with various molecular targets. The aldehyde group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
4-(Methylthio)butanal can be compared with other similar compounds, such as:
3-Methylbutanal: Known for its malty aroma, it is used in the flavor industry.
2-Methylbutanal: Also used in flavors, it has a chocolate-like aroma.
2-Methylpropanal: Another flavor compound with a distinct aroma.
Uniqueness: What sets this compound apart is its unique combination of a butanal chain with a methylthio group, giving it a distinctive odor profile and reactivity that is leveraged in various applications .
Properties
IUPAC Name |
4-methylsulfanylbutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBUXNXJKZHGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195565 | |
Record name | 4-(Methylthio)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
112.00 to 115.00 °C. @ 20.00 mm Hg | |
Record name | 4-(Methylthio)butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037474 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.034-1.042 | |
Record name | 4-(Methylthio)butanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/527/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
42919-64-2 | |
Record name | 4-(Methylthio)butanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42919-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)butanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042919642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylthio)butyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(METHYLTHIO)BUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665I2LWS8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-(Methylthio)butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037474 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(Methylthio)butanal?
A1: this compound is an organic compound with the molecular formula C5H10OS. Its molecular weight is 118.20 g/mol.
Q2: Are there any insights on the potential stability and material compatibility of this compound from the provided research?
A2: While specific data on this compound's stability isn't available in the provided papers, we can infer some aspects based on related compounds. The presence of the sulfur atom and the aldehyde group might make it susceptible to oxidation or polymerization under certain conditions. Storage under inert gas and at low temperatures might be necessary to enhance its stability.
Q3: The research mentions isothiocyanates like erucin [1-isothiocyanato-4-(methylthio)butane]. Could this compound be a precursor for synthesizing such compounds?
A: Yes, it's plausible. Erucin, found abundantly in arugula [, ], shares the 4-(methylthio)butyl structural feature with this compound. Conversion of the aldehyde group in this compound to an isothiocyanate group could potentially yield erucin or related analogs. This synthesis might involve several steps, including the formation of a thiocarbamate intermediate followed by dehydration.
A3: It's possible. The synthesis of 4-(methylthio)butane-1,2-diol, as described in the paper, involves the reduction of 4-methylthio-2-oxo-1-butanol. this compound could theoretically be an intermediate formed during this reduction, especially if a stepwise reduction process is involved.
Q5: Given that erucin exhibits anticancer properties [, ], could this compound or its derivatives hold similar potential?
A: It's an intriguing possibility that warrants further investigation. Erucin's anticancer activity is attributed to its ability to release hydrogen sulfide (H2S) in biological environments []. While this compound doesn't possess the isothiocyanate group directly responsible for H2S release, its structural similarity to erucin suggests that it, or its derivatives, might interact with similar biological targets or be metabolized into compounds with anticancer properties.
Q5: How can computational chemistry tools be applied to research on this compound and its analogs?
A5: Computational chemistry offers valuable tools to explore the properties and potential of this compound:
Q6: The research highlights the importance of analytical techniques in characterizing these compounds. What analytical methods would be relevant for studying this compound?
A6: A combination of techniques would be essential for comprehensive characterization:
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